1-Amino-4,4,4-trifluorobutan-2-ol chemical properties
1-Amino-4,4,4-trifluorobutan-2-ol chemical properties
1-Amino-4,4,4-trifluorobutan-2-ol: A Technical Guide to Physicochemical Properties, Synthesis, and Medicinal Applications
Executive Summary
The incorporation of fluorine into organic scaffolds is a cornerstone strategy in modern medicinal chemistry and advanced materials science. 1-Amino-4,4,4-trifluorobutan-2-ol (Free base CAS: 371-87-9[1]; Hydrochloride salt CAS: 884498-41-3[2][3]) is a highly versatile fluorinated aliphatic amino alcohol. The strategic placement of the trifluoromethyl (–CF 3 ) group provides unique stereoelectronic effects that significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets[4].
This technical whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic synthesis, and downstream applications of 1-amino-4,4,4-trifluorobutan-2-ol, designed for researchers and drug development professionals.
Physicochemical Profiling & Stereoelectronic Effects
The utility of 1-amino-4,4,4-trifluorobutan-2-ol stems directly from the profound stereoelectronic influence of the –CF 3 moiety.
Causality of Chemical Behavior: The strong electron-withdrawing nature of the –CF 3 group exerts a negative inductive effect (–I) across the carbon backbone. This effect lowers the pK a of the adjacent hydroxyl group and, to a lesser extent, the distal amino group, altering the molecule's ionization state at physiological pH. Furthermore, the –CF 3 group is sterically demanding (comparable in volume to an isopropyl group) and highly lipophilic[4]. This steric bulk effectively shields adjacent bonds from enzymatic degradation (e.g., by cytochrome P450 enzymes), thereby increasing the metabolic half-life of drugs incorporating this pharmacophore[4][5].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Structural Implication |
| Chemical Name | 1-Amino-4,4,4-trifluorobutan-2-ol | Primary amine and secondary alcohol functionalities. |
| CAS Numbers | 371-87-9 (Free Base)[1]884498-41-3 (HCl Salt)[2] | HCl salt is preferred for long-term storage and aqueous solubility. |
| Molecular Formula | C 4 H 8 F 3 NO | High fluorine-to-carbon ratio enhances lipophilicity. |
| Molecular Weight | 143.11 g/mol (Free Base)[1]179.57 g/mol (HCl Salt)[3] | Low molecular weight makes it an ideal fragment for lead optimization. |
Mechanistic Synthesis & Retrosynthetic Analysis
The synthesis of fluorinated amino alcohols requires precise control over regioselectivity. A highly reliable, self-validating synthetic route to 1-amino-4,4,4-trifluorobutan-2-ol involves the regioselective ring-opening of a fluorinated epoxide[6][7].
Mechanistic Causality: When 2-(2,2,2-trifluoroethyl)oxirane is subjected to azidation using sodium azide (NaN 3 ), the reaction proceeds via an S N 2 mechanism. The –CF 3 group destabilizes any potential partial positive charge at the internal carbon, strongly disfavoring S N 1-like pathways. Consequently, nucleophilic attack is directed almost exclusively to the less sterically hindered, terminal carbon. The addition of ammonium chloride (NH 4 Cl) acts as a mild proton source, activating the epoxide oxygen toward nucleophilic attack without causing premature hydrolysis. Subsequent catalytic hydrogenation of the azide intermediate yields the primary amine.
Regioselective synthesis workflow of 1-amino-4,4,4-trifluorobutan-2-ol via epoxide ring-opening.
Applications in Drug Development and Materials Science
Medicinal Chemistry & Drug Discovery: 1-Amino-4,4,4-trifluorobutan-2-ol serves as a critical building block for synthesizing amide isosteres and peptidomimetics[4]. The incorporation of this moiety into a drug candidate often results in enhanced membrane permeability (due to the lipophilic –CF 3 group) and improved oral bioavailability[4][5].
Advanced Materials (Vitrimer Design): Beyond pharmaceuticals, fluorinated amino alcohols are increasingly utilized in polymer chemistry, specifically in the design of high-performance vitrimers (covalent adaptable networks)[6]. When incorporated as crosslinkers, the fluorinated group acts as an activating transesterification catalyst. This allows the vitrimers to exhibit dual viscosity profiles that deviate from traditional Arrhenius behavior, granting engineers unprecedented control over the thermal processing conditions of the material[6].
Experimental Protocols: Synthesis and Validation
To ensure scientific integrity and reproducibility, the following step-by-step protocol details the synthesis and self-validation of 1-amino-4,4,4-trifluorobutan-2-ol.
Step 1: Regioselective Azidation
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Preparation: Dissolve 1.0 equivalent of 2-(2,2,2-trifluoroethyl)oxirane in a 4:1 mixture of DMF/H 2 O (0.2 M concentration).
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Reagent Addition: Add 1.5 equivalents of sodium azide (NaN 3 ) and 1.2 equivalents of ammonium chloride (NH 4 Cl).
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Reaction: Heat the mixture to 60°C and stir for 8 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3) until the starting material is fully consumed.
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Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with water (3x) and brine to remove DMF. Dry the organic layer over anhydrous Na 2 SO 4 and concentrate under reduced pressure to yield 1-azido-4,4,4-trifluorobutan-2-ol.
Step 2: Chemoselective Reduction
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Preparation: Dissolve the crude azido alcohol in anhydrous methanol (0.1 M).
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Catalyst Addition: Carefully add 10 wt% Palladium on Carbon (Pd/C) (0.05 equivalents). Caution: Pd/C is pyrophoric; add under an inert argon atmosphere.
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Hydrogenation: Purge the flask with hydrogen gas and stir vigorously under an H 2 balloon (1 atm) at room temperature for 12 hours. The choice of Pd/C under mild conditions ensures the azide is reduced without causing unwanted defluorination of the –CF 3 group[5][7].
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Purification: Filter the suspension through a pad of Celite to remove the catalyst. Wash the pad with excess methanol. Concentrate the filtrate in vacuo.
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Salt Formation (Optional): To isolate as the hydrochloride salt (CAS: 884498-41-3)[2], dissolve the free base in diethyl ether and add 1.0 M HCl in ether dropwise until precipitation ceases. Filter and dry the white solid.
Step 3: Self-Validating Spectroscopic Verification
A robust protocol must be self-validating. Confirm the product structure using NMR spectroscopy[4]:
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1 H NMR (CDCl 3 ): Look for the disappearance of the azide-adjacent protons and the emergence of a broad singlet corresponding to the –NH 2 protons. The protons on the carbon adjacent to the –CF 3 group will appear as a complex multiplet due to strong deshielding and coupling to the fluorine atoms[4].
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19 F NMR (CDCl 3 ): A distinct triplet or doublet of doublets around -65 ppm is mandatory to confirm the presence of an intact, uncompromised –CF 3 group[4].
References
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PubChem - NIH , "1-Amino-4,4,4-trifluoro-butan-2-OL | C4H8F3NO", National Center for Biotechnology Information. Available:[Link]
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PMC - NIH , "Enamine Synthesis via Regiocontrolled 6‐endo‐dig and 5‐exo‐dig Tethered Carboamination of Propargylic Alcohols", National Institutes of Health. Available:[Link]
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EPFL Infoscience , "Enamine Synthesis via Regiocontrolled 6-endo-dig and 5-exo-dig Tethered Carboamination of Propargylic Alcohols", École Polytechnique Fédérale de Lausanne. Available:[Link]
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